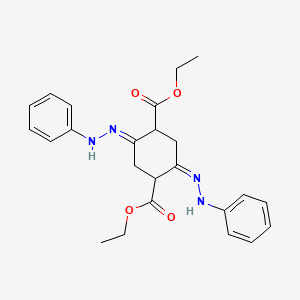
diethyl (2Z,5E)-2,5-bis(2-phenylhydrazinylidene)cyclohexane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 2-[(E)-2-PHENYLHYDRAZONO]-5-[(Z)-2-PHENYLHYDRAZONO]-1,4-CYCLOHEXANEDICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes two phenylhydrazono groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-[(E)-2-PHENYLHYDRAZONO]-5-[(Z)-2-PHENYLHYDRAZONO]-1,4-CYCLOHEXANEDICARBOXYLATE typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The reaction conditions often include the use of a base catalyst such as piperidine or pyridine, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-[(E)-2-PHENYLHYDRAZONO]-5-[(Z)-2-PHENYLHYDRAZONO]-1,4-CYCLOHEXANEDICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono groups to amines or other reduced forms.
Substitution: The phenylhydrazono groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
DIETHYL 2-[(E)-2-PHENYLHYDRAZONO]-5-[(Z)-2-PHENYLHYDRAZONO]-1,4-CYCLOHEXANEDICARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism by which DIETHYL 2-[(E)-2-PHENYLHYDRAZONO]-5-[(Z)-2-PHENYLHYDRAZONO]-1,4-CYCLOHEXANEDICARBOXYLATE exerts its effects involves its interaction with molecular targets and pathways. The compound’s hydrazono groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
DIETHYL-(2-(PHENYL-HYDRAZONO)-PROPYL)-AMINE: This compound has a similar structure but differs in the position and nature of the hydrazono groups.
Diethyl azodicarboxylate: Another related compound used in organic synthesis, particularly in oxidation reactions.
Properties
Molecular Formula |
C24H28N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
diethyl (2E,5Z)-2,5-bis(phenylhydrazinylidene)cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C24H28N4O4/c1-3-31-23(29)19-15-22(28-26-18-13-9-6-10-14-18)20(24(30)32-4-2)16-21(19)27-25-17-11-7-5-8-12-17/h5-14,19-20,25-26H,3-4,15-16H2,1-2H3/b27-21-,28-22+ |
InChI Key |
LUZLKCUFEJJPFR-KKTFQPMKSA-N |
Isomeric SMILES |
CCOC(=O)C\1C/C(=N\NC2=CC=CC=C2)/C(C/C1=N/NC3=CC=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CC(=NNC2=CC=CC=C2)C(CC1=NNC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















